Desidustat

Descripción

Propiedades

IUPAC Name |

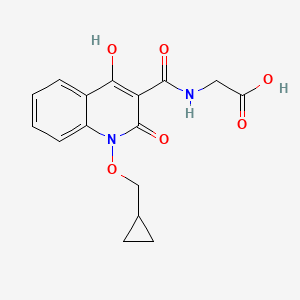

2-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c19-12(20)7-17-15(22)13-14(21)10-3-1-2-4-11(10)18(16(13)23)24-8-9-5-6-9/h1-4,9,21H,5-8H2,(H,17,22)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKQQLJYBAPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337362 | |

| Record name | Desidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616690-16-4 | |

| Record name | Desidustat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616690164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desidustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESIDUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y962PQA4KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Purification of Desidustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desidustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by Zydus Lifesciences for the treatment of anemia associated with chronic kidney disease.[1][2] By inhibiting prolyl hydroxylase domain enzymes, this compound stabilizes HIF, which in turn stimulates the production of endogenous erythropoietin (EPO), improves iron metabolism, and promotes erythropoiesis.[1][3] This guide provides a detailed overview of the chemical synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound

The chemical synthesis of this compound, systematically named N-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl]glycine, involves a multi-step process to construct the quinolone core and subsequently attach the glycine side chain. The general synthetic scheme is outlined below, based on methodologies reported in patent literature.

Synthesis Workflow Diagram

Caption: A high-level overview of the synthetic route to this compound.

Experimental Protocols

The following protocols are adapted from the general procedures described in the patent literature for the synthesis of this compound and its analogs.[4]

Step 1: Synthesis of N-(Cyclopropylmethoxy)phthalimide

-

To a solution of N-hydroxyphthalimide in dimethyl sulfoxide (DMSO), potassium carbonate (K₂CO₃) is added.

-

(Bromomethyl)cyclopropane is then added to the mixture.

-

The reaction is stirred at an elevated temperature (e.g., 50 °C) until completion.

-

The product is isolated by extraction and purified.

Step 2: Synthesis of N-(Cyclopropylmethoxy)hydroxylamine

-

N-(Cyclopropylmethoxy)phthalimide is dissolved in dichloromethane (CH₂Cl₂).

-

Hydrazine is added to the solution at a reduced temperature (e.g., 0 °C) and the reaction is allowed to warm to room temperature.

-

The resulting product is worked up to yield the hydroxylamine derivative.

Step 3: Synthesis of N-Boc-N-(cyclopropylmethoxy)hydroxylamine

-

The N-(cyclopropylmethoxy)hydroxylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium carbonate (Na₂CO₃) to afford the N-Boc protected hydroxylamine.

Step 4: Synthesis of Ethyl 2-(N-Boc-N-(cyclopropylmethoxy)amino)benzoate

-

A copper(I)-catalyzed Ullmann–Goldberg reaction is performed by coupling N-Boc-N-(cyclopropylmethoxy)hydroxylamine with ethyl 2-iodobenzoate.

-

The reaction is carried out in the presence of copper(I) iodide (CuI), glycine, and potassium carbonate (K₂CO₃) in a suitable solvent like toluene under reflux.

Step 5: Synthesis of Ethyl 2-(N-(cyclopropylmethoxy)amino)benzoate

-

The N-Boc protecting group is removed from ethyl 2-(N-Boc-N-(cyclopropylmethoxy)amino)benzoate using an acidic solution, such as hydrogen chloride in dioxane.

Step 6: Synthesis of Ethyl 2-(N-(cyclopropylmethoxy)-N-(3-ethoxy-3-oxopropanoyl)amino)benzoate

-

The resulting amine is acylated with ethyl malonyl chloride in the presence of a base like triethylamine (Et₃N) in a solvent such as ethyl acetate (EtOAc).

Step 7: Synthesis of Ethyl 1-(cyclopropylmethoxy)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

An intramolecular Dieckmann condensation is carried out by treating the product from the previous step with a base, such as sodium ethoxide (NaOEt) in ethanol (EtOH), to form the quinolinone ring system.

Step 8: Synthesis of this compound Ethyl Ester

-

The ethyl ester of the quinolinone core is coupled with glycine ethyl ester using a suitable peptide coupling agent to form the amide bond.

Step 9: Synthesis of this compound

-

The final step involves the saponification of the ethyl ester of this compound using a base like lithium hydroxide (LiOH) in a mixture of methanol (MeOH) and water.

-

Acidification of the reaction mixture yields this compound as the final product.

Purification of this compound

The purification of this compound is critical to ensure high purity and to remove any process-related impurities and by-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the analysis and purification of this compound.

RP-HPLC Method for Purity Determination

Several validated RP-HPLC methods have been reported for the quantification of this compound in pharmaceutical dosage forms. These methods can be adapted for the analysis of bulk drug substance purity.

| Parameter | Method 1[5] | Method 2[6] | Method 3[7] |

| Column | Inertsil ODS C-18-3V (250 x 4.6mm, 5µm) | C18 Hypersil (250 x 4.6 mm, 5µm) | C18 Hypersil BDS (25cm × 0.46 cm) |

| Mobile Phase | 0.03M KH₂PO₄ (pH 3.2):Acetonitrile (55:45 v/v) | Methanol:Acetonitrile (80:20 v/v) | Methanol:Acetonitrile (70:30 % v/v) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 246 nm | Not Specified | 315 nm |

| Retention Time | 4.7 min | 3.02 min | 9.520 min |

| Linearity Range | 40-120 µg/mL | 1-6 µg/mL | 3-7 ppm |

| Correlation Coefficient (r²) | ~0.999 | Not Specified | Not Specified |

| LOD | 0.05 µg/mL | Not Specified | Not Specified |

| LOQ | 0.15 µg/mL | Not Specified | Not Specified |

| % Recovery | Not Specified | 99.32–99.98% | Not Specified |

General Purification Protocol (Crystallization)

While specific crystallization protocols for this compound are not extensively detailed in the public domain, a general procedure for the crystallization of small organic molecules can be applied.

-

Solvent Selection: A suitable solvent system is identified where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A combination of a good solvent (e.g., ethanol, methanol, ethyl acetate) and an anti-solvent (e.g., water, heptane) is often used.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot "good" solvent.

-

Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. If crystallization does not occur, scratching the inside of the flask or adding a seed crystal can initiate the process. Alternatively, the anti-solvent can be slowly added to the solution of this compound in the "good" solvent until turbidity is observed, followed by gentle heating until the solution becomes clear and then slow cooling.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove residual solvent.

Mechanism of Action: HIF-1 Signaling Pathway

This compound's therapeutic effect is derived from its inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of the alpha subunit of hypoxia-inducible factor (HIF-1α).

HIF-1α Signaling Pathway Diagram

Caption: The HIF-1 signaling pathway under normoxic and hypoxic/Desidustat-inhibited conditions.

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHD enzymes.[8][9] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9]

In hypoxic conditions or in the presence of a PHD inhibitor like this compound, the hydroxylation of HIF-1α is blocked. This prevents its degradation, leading to the stabilization and accumulation of HIF-1α in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β subunit to form the active HIF-1 transcription factor complex.[9] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[9] Key target genes include those involved in erythropoiesis (e.g., erythropoietin) and iron metabolism.[1]

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired quinolinone core structure and subsequent functionalization. Purification, primarily through chromatographic and crystallization techniques, is essential to obtain a high-purity active pharmaceutical ingredient. Understanding the underlying mechanism of action through the HIF-1 signaling pathway provides the rationale for its therapeutic use in treating anemia. This guide serves as a foundational resource for professionals engaged in the research and development of this compound and related HIF-PH inhibitors.

References

- 1. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor this compound Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. acgpubs.org [acgpubs.org]

- 7. ijnrd.org [ijnrd.org]

- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 9. cusabio.com [cusabio.com]

Desidustat's Impact on Endogenous Erythropoietin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desidustat is an oral Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor that has demonstrated efficacy in treating anemia associated with chronic kidney disease (CKD).[1] Its mechanism of action mimics the body's natural response to hypoxia, leading to the stabilization of HIF-α subunits and subsequent upregulation of hypoxia-responsive genes, most notably the gene encoding for erythropoietin (EPO).[2] This guide provides a comprehensive technical overview of this compound's core mechanism, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which marks them for ubiquitination and subsequent degradation by the proteasome.[2] This process prevents the accumulation of HIF-α. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and form a heterodimer with HIF-β.[1] This HIF complex then binds to hypoxia-responsive elements (HREs) on target genes, initiating their transcription.[2]

This compound functions as a competitive inhibitor of PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF-α even in the presence of normal oxygen levels.[2] This leads to the stabilization and accumulation of HIF-α, which in turn promotes the transcription of genes involved in erythropoiesis, including the EPO gene.[1][2] The resulting increase in endogenous EPO production stimulates the bone marrow to produce more red blood cells, thereby addressing anemia.[2]

Signaling Pathway

Caption: this compound inhibits PHD enzymes, leading to HIF-α stabilization and increased endogenous EPO production.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Treatment Group | Dose | Key Findings | Reference |

| Five-sixth nephrectomized rats | This compound | 5-60 mg/kg (oral, alternate day) | Dose-related increase in hemoglobin (0.9 g/dL at 5 mg/kg) and reticulocyte count. | [3] |

| Inflammation-induced anemia (BALB/c mice) | This compound | 15 mg/kg (single oral dose) | Increased serum EPO, iron, and reticulocyte count; decreased serum hepcidin. | [3] |

| PG-PS-induced anemia (Lewis rats) | This compound | 15 and 30 mg/kg (oral) | Markedly reduced anemia, increased hemoglobin, RBC, WBC, hematocrit, and serum iron. Associated with increased EPO expression in liver and kidneys. | [3] |

| EPO-refractory renal anemia (Sprague Dawley rats) | This compound | 15 or 30 mg/kg | Inhibited EPO-resistance, decreased hepcidin, IL-6, and IL-1β. | [3] |

Table 2: Phase 1 Clinical Trial Data in Healthy Volunteers (Single Dose)

| Parameter | This compound 10 mg | This compound 100 mg | This compound 300 mg | Placebo | Reference |

| Mean Serum EPO Cmax (mIU/L) | 6.6 | N/A | 79.9 | 9.6 | [1] |

| Time to Peak Serum EPO (hours) | 10 - 72 | 10 - 72 | 10 - 72 | N/A | [1] |

N/A: Not explicitly stated in the provided search results.

Table 3: Phase 2 Clinical Trial Data in Anemic CKD Patients (6 weeks)

| Parameter | This compound 100 mg (alternate day) | This compound 150 mg (alternate day) | This compound 200 mg (alternate day) | Placebo | Reference |

| Mean Increase in Hemoglobin (g/dL) | 1.57 | 2.22 | 2.92 | 0.46 | [3] |

| Hemoglobin Response Rate (>1 g/dL) | 66% | 75% | 83% | 23% | [3] |

Table 4: Phase 3 Clinical Trial Data in Anemic CKD Patients (DREAM-ND & DREAM-D Studies)

| Study Population | Treatment Group | Comparator | Duration | Key Efficacy Endpoints | Reference |

| Non-Dialysis-Dependent CKD (DREAM-ND) | This compound 100 mg (thrice weekly) | Darbepoetin alfa | 24 weeks | Mean Hb Change: 1.95 g/dL (this compound) vs. 1.83 g/dL (Darbepoetin). Hb Responders: 77.78% (this compound) vs. 68.48% (Darbepoetin). | [3] |

| Dialysis-Dependent CKD (DREAM-D) | This compound | Epoetin alfa | 24 weeks | Mean Hb Change: 0.95 g/dL (this compound) vs. 0.80 g/dL (Epoetin). Hb Responders: 59.22% (this compound) vs. 48.37% (Epoetin). | [3] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro HIF-α Stabilization Assay

This assay is crucial for determining the direct effect of this compound on HIF-α protein levels.

Objective: To qualitatively or quantitatively measure the increase in HIF-1α protein in cell lysates following treatment with this compound or a hypoxia-mimetic agent like cobalt chloride (CoCl₂).

Methodology: Western Blotting

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293, HeLa, or HepG2) in appropriate media to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or a positive control like CoCl₂ (100-150 µM) for a specified duration (e.g., 4-8 hours).[4] A vehicle-treated group serves as the negative control.

-

-

Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.[3] For nuclear HIF-1α, a nuclear extraction kit is recommended.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[3]

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel (e.g., 7.5-10%).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to confirm equal protein loading.

-

Quantification of Endogenous Erythropoietin

This protocol is essential for measuring the primary pharmacological output of this compound treatment.

Objective: To quantify the concentration of endogenous EPO in serum or plasma samples.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection and Preparation:

-

ELISA Procedure (Sandwich ELISA):

-

Use a commercially available human EPO ELISA kit.

-

Prepare standards with known EPO concentrations provided in the kit.[6]

-

Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-EPO capture antibody.[7]

-

Add a biotinylated anti-EPO detection antibody to each well. This antibody will bind to a different epitope on the captured EPO, forming a "sandwich".[7]

-

Incubate the plate to allow for antibody-antigen binding.

-

Wash the wells to remove unbound substances.[7]

-

Add streptavidin-HRP conjugate to the wells, which will bind to the biotinylated detection antibody.[7]

-

Wash the wells again.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[7]

-

Stop the reaction with a stop solution (e.g., sulfuric acid), which typically changes the color from blue to yellow.[7]

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[5]

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the EPO concentration in the samples by interpolating their absorbance values on the standard curve.[6]

-

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating this compound's effect from in vitro assays to in vivo studies.

Conclusion

This compound represents a significant advancement in the treatment of anemia, particularly in the context of chronic kidney disease. Its oral administration and novel mechanism of action, which leverages the body's physiological response to hypoxia to stimulate endogenous erythropoietin production, offer a valuable therapeutic alternative to traditional erythropoiesis-stimulating agents. The comprehensive data from preclinical and clinical trials consistently demonstrate its efficacy in raising hemoglobin levels through the stabilization of HIF-α and subsequent increase in EPO. The experimental protocols detailed herein provide a framework for the continued investigation and understanding of HIF-PH inhibitors. As research in this area progresses, this compound and similar compounds are poised to play an increasingly important role in the management of anemia across various pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. A sensitive sandwich ELISA for measuring erythropoietin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. docs.abcam.com [docs.abcam.com]

- 5. elkbiotech.com [elkbiotech.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preclinical Pharmacology of Desidustat in Rodent Models

This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, a novel prolyl hydroxylase domain (PHD) inhibitor, in various rodent models. This compound is developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3] This document details the mechanism of action, pharmacokinetics, efficacy in different disease models, and safety profile of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: HIF-1α Stabilization

This compound is an orally bioavailable, small-molecule inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH).[2] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their degradation.[4] this compound inhibits PHD enzymes, mimicking a hypoxic state.[4] This inhibition prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and form a heterodimer with HIF-β.[4] This complex then binds to hypoxia-responsive elements (HREs) on target genes, upregulating the production of erythropoietin (EPO) and influencing proteins involved in iron metabolism, such as reducing hepcidin.[2][4][5] The ultimate result is stimulated erythropoiesis, the production of red blood cells.[2][4]

Preclinical Pharmacokinetics in Rodents

Pharmacokinetic studies have been conducted in several rodent species to characterize the absorption, distribution, metabolism, and excretion of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Oral Bioavailability (%F) | Primary Excretion Route | Reference |

| Rat | 15 mg/kg (oral) | 1.0 | 10.48 | 6.35 | 43-100% (across species) | Renal (39% unchanged) & Biliary (25%) | [6][7][8] |

| Mouse | N/A | ~0.25-1.3 (across species) | N/A | 1.3-5.7 (across species) | 43-100% | N/A | [8] |

Key Findings:

-

Absorption: this compound is rapidly absorbed after oral administration in rats, with a time to maximum concentration (Tmax) of approximately 1.0 hour.[6][7] Across various species, the Tmax ranges from 0.25 to 1.3 hours.[8]

-

Distribution: The volume of distribution (Vss) is about 0.2-0.4 L/kg.[8] this compound distributes rapidly into tissues, with the highest concentrations found in the liver and kidney.[8] It also shows high plasma protein binding.[8]

-

Metabolism: this compound is metabolically stable in human liver microsomes and hepatocytes.[8]

-

Excretion: In rats, the primary routes of excretion are renal, with 39% of the unchanged drug found in urine, and biliary, accounting for 25% of the oral dose.[6][7][8] The elimination half-life (t1/2) in rats is approximately 6.35 hours.[6][7]

Efficacy in Rodent Models of Anemia

This compound has demonstrated efficacy in various rodent models of anemia, including those induced by chronic kidney disease, inflammation, and chemotherapy.

Anemia of Chronic Kidney Disease (CKD)

Experimental Protocol:

-

Model: Anemia of CKD is induced in rats, typically Sprague Dawley, via 5/6th nephrectomy or in C57 mice using an adenine-supplemented diet for 14 days.[1][3][9]

-

Treatment: this compound is administered orally, often at doses ranging from 5 mg/kg to 60 mg/kg on an alternate-day schedule for a period such as 28 days.[1]

-

Endpoints: Key parameters measured include hemoglobin, hematocrit, red blood cell (RBC) count, serum EPO, and markers of iron metabolism.[1][2]

Quantitative Efficacy Data:

-

In 5/6th nephrectomized rats, this compound administration resulted in a dose-related increase in serum erythropoietin and reticulocyte counts.[1]

-

A dose of 5 mg/kg (alternate day for a week) led to a 0.9 g/dl increase in hemoglobin.[1]

-

In adenine-induced CKD mice, this compound (15 mg/kg, alternate day) improved hemoglobin levels and reduced serum creatinine and urea.[3][6] It also decreased inflammatory markers like IL-1β and IL-6.[3][6]

References

- 1. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl hydroxylase inhibitor this compound protects against acute and chronic kidney injury by reducing inflammatory cytokines and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound for Pure Red Cell Aplasia in CKD Patients on Biosimilar Erythropoietin Preparations: A Case Series - Indian Journal of Nephrology [indianjnephrol.org]

- 6. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Nonclinical Pharmacokinetic Evaluation of this compound: a Novel Prolyl Hydroxylase Inhibitor for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prolyl hydroxylase inhibitor this compound protects against acute and chronic kidney injury by reducing inflammatory cytok… [ouci.dntb.gov.ua]

Desidustat's Impact on Iron Metabolism and Hepcidin Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desidustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that represents a novel therapeutic approach for the management of anemia, particularly in patients with chronic kidney disease (CKD). By mimicking the body's natural response to hypoxia, this compound orchestrates a coordinated stimulation of erythropoiesis and a profound modulation of iron metabolism. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a specific focus on its intricate interplay with iron homeostasis and the regulation of hepcidin, the master regulator of systemic iron availability. Through a comprehensive review of preclinical and clinical data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's multifaceted effects.

Mechanism of Action: HIF-α Stabilization

Under normoxic conditions, the alpha subunits of hypoxia-inducible factor (HIF-α) are continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its proteasomal degradation.[1]

This compound functions as a potent inhibitor of PHD enzymes. By binding to the active site of PHDs, this compound prevents the hydroxylation of HIF-α subunits (primarily HIF-1α and HIF-2α).[2] This inhibition leads to the stabilization and accumulation of HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This HIF-α/HIF-β heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, initiating their transcription.[1]

Impact on Erythropoiesis

A primary consequence of HIF stabilization by this compound is the enhanced transcription of the erythropoietin (EPO) gene, predominantly in the kidneys and to a lesser extent in the liver.[3] The resulting increase in endogenous EPO levels stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to an increase in red blood cell production and a subsequent rise in hemoglobin and hematocrit levels.[4]

Regulation of Iron Metabolism and Hepcidin

Beyond its effects on erythropoiesis, this compound exerts a significant influence on iron metabolism, primarily through the regulation of hepcidin. Hepcidin is a peptide hormone synthesized by the liver that acts as the master negative regulator of systemic iron availability. It functions by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, leading to its internalization and degradation. This action effectively traps iron within these cells, reducing its absorption from the diet and its release from stores.

This compound administration leads to a significant and dose-dependent decrease in serum hepcidin levels.[4][5] The precise mechanism of hepcidin downregulation by HIF stabilization is multifaceted and involves both direct and indirect pathways. While some studies suggest a direct transcriptional repression of the hepcidin gene (HAMP) by HIF-1α, more recent evidence points towards an indirect mechanism mediated by the increased erythropoietic drive.[6][7] The expanded erythropoiesis generates signals, potentially including erythroferrone (ERFE), that suppress hepcidin production in the liver.

By reducing hepcidin levels, this compound promotes the expression and cell-surface stability of ferroportin. This leads to:

-

Increased intestinal iron absorption: Enhanced ferroportin on duodenal enterocytes facilitates the transfer of dietary iron into the circulation.

-

Increased iron mobilization from stores: Elevated ferroportin on macrophages and hepatocytes allows for the release of recycled and stored iron into the plasma.

Furthermore, HIF-2α has been shown to directly upregulate the transcription of genes involved in iron absorption and transport, such as divalent metal transporter 1 (DMT1) and ferroportin.[8] This comprehensive modulation of iron metabolism ensures a sufficient supply of iron to the bone marrow to support the heightened erythropoiesis induced by elevated EPO levels.

Quantitative Data from Preclinical and Clinical Studies

The effects of this compound on hematological parameters and iron metabolism have been quantified in numerous preclinical and clinical investigations. The following tables summarize key findings.

Table 1: Preclinical Efficacy of this compound in Rodent Models

| Parameter | Animal Model | This compound Dose | Observation | Citation |

| Serum Erythropoietin | Normal Rats | 5-60 mg/kg (oral) | Dose-related increase | [9] |

| Hemoglobin | Normal Rats | 5-60 mg/kg (oral, alternate day for a week) | Dose-related increase (0.9 g/dL at 5 mg/kg) | [9] |

| Serum Iron | Normal Rats | 5-60 mg/kg (oral) | Transient increase, normalized within 48 days | [9] |

| Serum Hepcidin | Inflammation Model (Mice) | 15 mg/kg (oral) | Significant decrease | [5] |

| Serum Iron | Inflammation Model (Mice) | 15 mg/kg (oral) | Significant increase | [5] |

Table 2: Clinical Efficacy of this compound in Patients with CKD and Anemia (Phase 2 Study)

| Parameter | This compound Dose (administered alternate day for 6 weeks) | Placebo | Citation |

| 100 mg | 150 mg | 200 mg | |

| Mean Hemoglobin Increase (g/dL) | 1.57 | 2.22 | 2.92 |

| Hemoglobin Responders (>1 g/dL increase) | 66% | 75% | 83% |

| Serum Hepcidin | Significantly decreased | Significantly decreased | Significantly decreased |

| Total Iron Binding Capacity (TIBC) | Increased | Increased | Increased |

| Transferrin Saturation (TSAT) | No significant change | Decreased | Decreased |

Table 3: Clinical Efficacy of this compound vs. Darbepoetin Alfa in Non-Dialysis-Dependent CKD (Phase 3 Study - DREAM-ND)

| Parameter | This compound (100 mg, thrice a week for 24 weeks) | Darbepoetin Alfa (0.75 µg/kg, once every 2 weeks for 24 weeks) | p-value | Citation |

| Mean Hemoglobin Change from Baseline (g/dL) | 1.95 | 1.83 | Non-inferior | [10][11] |

| Hemoglobin Responders | 77.78% | 68.48% | 0.0181 | [10][11] |

| Change in Hepcidin from Baseline (Week 12) | Statistically significant decrease vs. darbepoetin | - | 0.0032 | [10][11] |

| Change in Hepcidin from Baseline (Week 24) | Statistically significant decrease vs. darbepoetin | - | 0.0016 | [10][11] |

Table 4: Clinical Efficacy of this compound vs. Epoetin Alfa in Dialysis-Dependent CKD (Phase 3 Study - DREAM-D)

| Parameter | This compound (thrice a week for 24 weeks) | Epoetin Alfa (thrice a week for 24 weeks) | Citation |

| Mean Change in Hepcidin from Baseline (ng/mL) - Week 12 | -15.6 ± 103.3 | -16.6 ± 94.93 | [12] |

| Mean Change in Hepcidin from Baseline (ng/mL) - Week 24 | -36.6 ± 94.04 | -19.2 ± 148.1 | [12] |

| Hemoglobin Responders | 59.22% | 48.37% | [12] |

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the evaluation of this compound's effects. Specific details may vary between individual studies.

Animal Models of Anemia

-

Adenine-Induced Chronic Kidney Disease:

-

Rodents (mice or rats) are administered adenine orally or mixed in their diet for several weeks.[13][14]

-

The typical dosage for mice is around 0.2% adenine in the diet for 4-6 weeks to induce stable CKD and anemia.[15]

-

Disease progression is monitored by measuring serum creatinine, blood urea nitrogen (BUN), hemoglobin, and hematocrit levels.

-

-

Cisplatin-Induced Anemia:

-

A single intraperitoneal injection of cisplatin is administered to rodents to induce nephrotoxicity and subsequent anemia.

-

Anemia typically develops within a few days to a week following the injection.

-

Hematological parameters are monitored to confirm the anemic state before initiating treatment with the test compound.

-

Measurement of Hematological and Iron Parameters

-

Complete Blood Count (CBC):

-

Whole blood samples are collected in EDTA-containing tubes.

-

CBC analysis is performed using an automated hematology analyzer to determine hemoglobin, hematocrit, red blood cell count, and other relevant parameters.

-

-

Serum Iron, Total Iron Binding Capacity (TIBC), and Transferrin Saturation (TSAT):

-

Serum Ferritin:

Quantification of Hepcidin and Erythropoietin

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Commercial ELISA kits are widely used for the quantification of serum or plasma hepcidin and erythropoietin.

-

General ELISA Protocol:

-

Standards, controls, and samples are added to microplate wells pre-coated with a capture antibody.

-

After an incubation period, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A chromogenic substrate is then added, and the color development is proportional to the amount of the analyte.

-

The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

A standard curve is generated to determine the concentration of the analyte in the samples.[19][20][21][22][23]

-

-

Western Blot for HIF-1α Stabilization

-

Sample Preparation:

-

Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to prevent protein degradation. For HIF-1α, which has a very short half-life under normoxic conditions, rapid lysis and the use of nuclear extracts are recommended.[24]

-

Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).[24][25]

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are loaded onto a polyacrylamide gel (typically 7.5-10%) and separated by electrophoresis.

-

The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for HIF-1α overnight at 4°C.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

-

Detection:

-

An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the signal is detected using an imaging system.

-

Conclusion

This compound represents a significant advancement in the treatment of anemia, offering an oral therapeutic option that not only stimulates erythropoiesis but also favorably modulates iron metabolism. Its ability to stabilize HIF-α leads to a coordinated physiological response, including increased endogenous EPO production and a marked reduction in hepcidin levels. This dual action enhances the availability of iron for red blood cell synthesis, addressing a key limiting factor in erythropoiesis, particularly in the context of chronic inflammation associated with CKD. The comprehensive data from preclinical and clinical studies underscore the potential of this compound to provide a more holistic and effective management of anemia. Further research into the long-term effects and broader clinical applications of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatic hypoxia-inducible factor-2 down-regulates hepcidin expression in mice through an erythropoietin-mediated increase in erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-inducible factor regulates hepcidin via erythropoietin-induced erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Iron regulation by hepcidin [jci.org]

- 8. Hepatic hypoxia-inducible factor-2 down-regulates hepcidin expression in mice through an erythropoietin-mediated increase in erythropoiesis | Haematologica [haematologica.org]

- 9. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Validate User [ashpublications.org]

- 16. How to diagnose iron deficiency in chronic disease: A review of current methods and potential marker for the outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Limitations of Serum Ferritin in Diagnosing Iron Deficiency in Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A sensitive sandwich ELISA for measuring erythropoietin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Human Erythropoietin IVD ELISA Kit - Quantikine DEP00: R&D Systems [rndsystems.com]

- 21. cloud-clone.com [cloud-clone.com]

- 22. cdn.stemcell.com [cdn.stemcell.com]

- 23. biomerica.com [biomerica.com]

- 24. docs.abcam.com [docs.abcam.com]

- 25. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

In Vitro Activity of Desidustat on HIF Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desidustat is a potent, orally bioavailable small molecule inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, this compound mimics the cellular response to hypoxia, leading to the stabilization and accumulation of Hypoxia-Inducible Factor-α (HIF-α) subunits. This stabilization promotes the transcription of HIF-responsive genes, including erythropoietin (EPO), which is crucial for red blood cell production. This technical guide provides an in-depth overview of the in vitro activity of this compound, focusing on its mechanism of action in HIF stabilization. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Anemia, particularly in the context of chronic kidney disease (CKD), is often characterized by insufficient production of erythropoietin. This compound offers a novel therapeutic approach by targeting the cellular oxygen-sensing pathway. Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation[1]. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating their expression[1][2]. This compound pharmacologically induces this response by directly inhibiting PHD enzymes, thereby stabilizing HIF-α even in the presence of normal oxygen levels[1][3].

Mechanism of Action: HIF Stabilization

This compound functions as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for PHD enzymes[4]. By binding to the active site of PHDs, this compound prevents the hydroxylation of specific proline residues on HIF-α subunits (HIF-1α and HIF-2α)[1][5]. This inhibition prevents the subsequent recruitment of the VHL protein, thereby rescuing HIF-α from proteasomal degradation. The stabilized HIF-α accumulates in the cytoplasm and translocates to the nucleus, where it forms a transcriptional complex with HIF-β and co-activators like p300/CBP, leading to the expression of genes involved in erythropoiesis and iron metabolism[2].

Quantitative In Vitro Activity

The in vitro potency and efficacy of this compound in stabilizing HIF-1α and HIF-2α have been quantified using cell-based bioassays. The following table summarizes the key parameters determined from these studies, with comparisons to other known PHD inhibitors.

| Compound | Target | EC50 (μM) | Emax (%) | Reference |

| This compound | HIF-1α Stabilization | 32.6 | 119 | [5] |

| This compound | HIF-2α Stabilization | 22.1 | 119 | [5] |

| Roxadustat | HIF-1α Stabilization | Micromolar | 105 | [5] |

| Roxadustat | HIF-2α Stabilization | Micromolar | 98.9 | [5] |

| Daprodustat | HIF-1α Stabilization | Micromolar | 37.9 | [5] |

| Daprodustat | HIF-2α Stabilization | Micromolar | 51.8 | [5] |

EC50: Half-maximal effective concentration. Emax: Maximum effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to assess the activity of this compound.

HIF Heterodimerization Bioassay (e.g., PathHunter™ Assay)

This assay measures the stabilization of HIF-α in live cells in real-time.

Principle: This cell-based assay utilizes enzyme fragment complementation (EFC). One subunit of HIF-α is tagged with a small enzyme fragment (ProLabel), and an antibody against a specific epitope of HIF-α is linked to the larger enzyme acceptor (EA). In the presence of a stabilizer like this compound, the tagged HIF-α accumulates, allowing the antibody-EA conjugate to bind. This brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Methodology:

-

Cell Culture: Plate PathHunter™ HIF-1α stabilization cells in a 96-well microplate and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute in cell culture medium.

-

Treatment: Add the diluted this compound solutions to the cells. Include a positive control (e.g., a known PHD inhibitor like Dimethyloxalylglycine - DMOG) and a negative control (vehicle).

-

Incubation: Incubate the plate for a specified period (e.g., 6-8 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Detection: Add the detection reagent containing the antibody-EA conjugate and the chemiluminescent substrate.

-

Signal Measurement: After a further incubation period (e.g., 1 hour) at room temperature, measure the chemiluminescence using a plate reader.

-

Data Analysis: Plot the signal intensity against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Western Blot for HIF-1α Detection

This method is used to visualize and quantify the increase in HIF-1α protein levels following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Seed a suitable cell line (e.g., HepG2, HK-2) in culture plates. Once confluent, treat the cells with varying concentrations of this compound for a defined period (e.g., 4-8 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative increase in HIF-1α protein levels compared to the vehicle control.

Conclusion

The in vitro data robustly demonstrate that this compound is a potent stabilizer of both HIF-1α and HIF-2α. Through the inhibition of PHD enzymes, this compound effectively mimics the physiological response to hypoxia, leading to the upregulation of HIF-target genes. The quantitative assays and experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PHD inhibitors in the drug development pipeline. The favorable in vitro profile of this compound supports its clinical development for the treatment of anemia associated with chronic kidney disease.

References

- 1. 4.6. HIF-Luciferase Assay [bio-protocol.org]

- 2. docs.abcam.com [docs.abcam.com]

- 3. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Desidustat: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desidustat is a novel oral small molecule drug developed for the treatment of anemia associated with chronic kidney disease (CKD).[1] It belongs to the class of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, which work by mimicking the body's natural response to low oxygen levels, a state known as hypoxia.[2][3] By inhibiting the HIF-PH enzymes, this compound leads to the stabilization of hypoxia-inducible factors (HIFs), which in turn stimulates the production of endogenous erythropoietin (EPO) and improves iron metabolism, ultimately leading to an increase in red blood cell production.[1][3] This guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of this compound, intended for professionals in the fields of research, science, and drug development.

Molecular Structure and Chemical Properties

This compound, also known by its developmental code ZYAN1, is a quinoline derivative with a specific chemical structure that enables its inhibitory action on HIF-PH enzymes.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[[1-(Cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | [4][5] |

| CAS Number | 1616690-16-4 | [4][6] |

| Molecular Formula | C₁₆H₁₆N₂O₆ | [4][6] |

| Molar Mass | 332.312 g·mol⁻¹ | [4] |

| SMILES | C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | [4][5] |

| Appearance | Crystalline solid | [7] |

| Solubility | Soluble in DMSO and DMF (approx. 3 mg/mL), sparingly soluble in ethanol (approx. 1 mg/mL) and aqueous buffers. | [6][7] |

| Storage Stability | ≥4 years at -20°C | [7] |

Mechanism of Action: The HIF Signaling Pathway

This compound's therapeutic effect is mediated through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the HIF signaling pathway.[2]

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and subsequent degradation by the proteasome. As a result, HIF-α levels are kept low, and the downstream signaling cascade is inactive.

Under hypoxic conditions, or in the presence of a HIF-PH inhibitor like this compound, the activity of PHD enzymes is blocked. This prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation in the cytoplasm. Stabilized HIF-α then translocates to the nucleus, where it forms a heterodimer with the constitutively expressed HIF-β subunit. This HIF-α/HIF-β complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

Key target genes of the HIF pathway include:

-

Erythropoietin (EPO): A hormone that stimulates the production of red blood cells in the bone marrow.

-

Genes involved in iron metabolism: These genes regulate iron absorption, transport, and utilization, ensuring an adequate supply of iron for erythropoiesis.

The following diagram illustrates the HIF signaling pathway and the mechanism of action of this compound.

Caption: HIF signaling pathway under normoxic and hypoxic/Desidustat conditions.

Preclinical Pharmacology

A summary of the preclinical pharmacokinetic and pharmacodynamic data for this compound is presented below.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | t½ (h) | Oral Bioavailability (%) | Reference |

| Rat | Oral | 15 | 1.0 | 10.48 | 6.35 | 43-100 | [2][8] |

| Mouse | Oral | 15-100 | 0.25-1.3 | - | 1.3-5.7 | 43-100 | [2] |

| Dog | Oral | - | 0.25-1.3 | - | 1.3-5.7 | 43-100 | [2] |

| Monkey | Oral | - | 0.25-1.3 | - | 1.3-5.7 | 43-100 | [2] |

Table 3: Summary of Preclinical Efficacy of this compound

| Animal Model | Treatment | Key Findings | Reference |

| Normal Rats | This compound (5-60 mg/kg, oral) | Dose-related increase in serum EPO and reticulocyte count. Increase in hemoglobin starting from 5 mg/kg. | [8] |

| Nephrectomized Rats (CKD model) | This compound (5-60 mg/kg, oral, alternate days for 28 days) | Dose-related increase in hemoglobin, RBC count, and hematocrit. | [8] |

| Cisplatin-induced Anemia in Mice | This compound (15 and 30 mg/kg, oral, alternate days for 28 days) | Dose-related increase in hemoglobin, hematocrit, and RBC count. | [2][8] |

| Inflammation-induced Anemia in Mice (LPS or turpentine oil) | This compound (15 mg/kg, oral, single dose) | Attenuated the effects of inflammation, increased serum EPO, iron, and reticulocyte count, and decreased serum hepcidin. | [2][8] |

| EPO-refractory Anemia in Rats (Cisplatin and turpentine oil) | This compound (15 or 30 mg/kg for 8 weeks) | Inhibited EPO-resistance, decreased hepcidin, IL-6, and IL-1β, and increased iron and liver ferroportin. | [8] |

Experimental Protocols: Preclinical Studies

General Workflow for Preclinical Evaluation of this compound

References

- 1. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijirt.org [ijirt.org]

- 8. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desidustat is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), representing a novel therapeutic approach for managing anemia, particularly in patients with chronic kidney disease (CKD).[1][2] Unlike traditional erythropoiesis-stimulating agents (ESAs) that directly stimulate erythroid precursors, this compound mimics the body's natural response to hypoxia.[3] This mechanism involves the stabilization of HIF, a transcription factor that orchestrates the expression of a suite of genes critical for erythropoiesis and iron metabolism.[4][5] This technical guide provides an in-depth exploration of this compound's effect on the gene expression of key erythropoiesis-related factors, supported by data from preclinical and clinical studies.

Mechanism of Action: HIF Stabilization

Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent proteasomal degradation.[6] this compound inhibits PHD enzymes, preventing the degradation of HIF-α.[1] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes, initiating their transcription.[4] This cascade of events leads to a coordinated erythropoietic response.

Figure 1: this compound's mechanism of action on the HIF signaling pathway.

Quantitative Data on Gene Expression Changes

Preclinical studies have demonstrated this compound's ability to modulate the expression of several key genes involved in erythropoiesis and iron metabolism. While specific fold-change data for this compound is not consistently reported in publicly available literature, studies on other HIF-PH inhibitors, such as Roxadustat, provide a quantitative insight into the expected magnitude of these changes.

Table 1: Quantitative Gene Expression Changes with HIF-PH Inhibitor Treatment (Roxadustat in Rats)

| Gene | Protein Product | Function | Tissue | Fold Change (vs. Control) | Reference |

| Epo | Erythropoietin | Stimulates red blood cell production | Kidney | ~718 - 1143 | [7] |

| Epo | Erythropoietin | Stimulates red blood cell production | Liver | ~236 - 327 | [7] |

| Hif2α | HIF-2α | Transcription factor subunit | Kidney | ~7.3 - 11.2 | [7] |

| Hif2α | HIF-2α | Transcription factor subunit | Liver | ~1.7 - 1.8 | [7] |

| Phd2 | Prolyl Hydroxylase 2 | HIF-α degradation | Kidney | ~0.25 - 0.78 | [7] |

| Phd2 | Prolyl Hydroxylase 2 | HIF-α degradation | Liver | ~5.38 - 11.83 | [7] |

Note: The data presented in this table are from a study on Roxadustat and are intended to be illustrative of the effects of the HIF-PH inhibitor class. The precise quantitative effects of this compound may vary.

Qualitative Effects of this compound on Gene Expression

Multiple studies have qualitatively described the effects of this compound on the expression of erythropoiesis-related genes in both preclinical models and clinical trials.

Table 2: Summary of this compound's Qualitative Effects on Gene Expression

| Gene | Protein Product | Function | Effect of this compound | Study Type | Reference |

| EPO | Erythropoietin | Stimulates red blood cell production | Increased expression | Preclinical (Rat, Mouse) | [3][8] |

| HAMP | Hepcidin | Inhibits iron absorption and mobilization | Decreased expression | Preclinical (Rat), Clinical | [3][8] |

| FPN1 (SLC40A1) | Ferroportin-1 | Iron exporter from cells into circulation | Increased expression | Preclinical (Rat) | [3][8] |

| DcytB (CYBRD1) | Duodenal cytochrome b | Reduces dietary ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) | Increased expression | Preclinical (Rat) | [8] |

| DMT1 (SLC11A2) | Divalent Metal Transporter 1 | Transports ferrous iron (Fe²⁺) into enterocytes | Increased expression | Preclinical (Rat) | [8] |

Experimental Protocols

Representative Preclinical Animal Study Protocol

This protocol is a composite based on methodologies reported in preclinical studies of this compound and other HIF-PH inhibitors.

Figure 2: A representative workflow for a preclinical study on this compound.

-

Animal Model: Anemia is induced in male Sprague Dawley rats. A common model involves the administration of cisplatin and turpentine oil to induce anemia of chronic disease and inflammation.[3][7] Another model is the 5/6 nephrectomy model to simulate anemia of CKD.

-

Dosing: this compound is administered orally, typically at doses of 15 mg/kg and 30 mg/kg, once daily or on alternate days for a period of several weeks.[3][7] A vehicle control group receives the formulation excipients.

-

Sample Collection: At the end of the treatment period, animals are euthanized, and tissues such as the kidney, liver, and duodenum are harvested and flash-frozen in liquid nitrogen for gene expression analysis.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the homogenized tissues using a suitable reagent like TRIzol, followed by purification. The quality and quantity of RNA are assessed, and cDNA is synthesized using a reverse transcription kit.

-

Quantitative Real-Time PCR (qPCR):

-

Target Genes: EPO, HAMP, FPN1, DcytB, DMT1

-

Housekeeping Gene: β-actin (for normalization)

-

Primers: Gene-specific primers are used. For example:

-

Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

-

Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.[3]

-

Representative RNA-Seq Protocol

For a broader, unbiased view of gene expression changes, RNA sequencing (RNA-seq) can be employed.

-

Sample Preparation: High-quality total RNA is extracted from tissues as described above. Globin mRNA may be depleted from whole blood samples to improve the sequencing depth of other transcripts.

-

Library Preparation: RNA-seq libraries are prepared using a kit such as the NEBNext® Ultra™ RNA Library Prep Kit for Illumina®. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Libraries are sequenced on a high-throughput sequencing platform like the Illumina NovaSeq.

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to the appropriate reference genome (e.g., rat genome RN6).

-

Quantification: Gene expression levels are quantified.

-

Differential Expression Analysis: Statistical methods (e.g., DESeq2) are used to identify genes that are significantly upregulated or downregulated in the this compound-treated groups compared to the control group.[3] A fold-change cutoff (e.g., >2 or <0.5) and a p-value threshold (e.g., <0.05) are typically applied.

-

Conclusion

This compound, through its mechanism of HIF-PH inhibition, orchestrates a multi-faceted response to anemia by upregulating the expression of genes crucial for erythropoiesis and iron metabolism. Preclinical and clinical data confirm its effect on increasing EPO expression and modulating the expression of key iron-regulating genes, including the suppression of HAMP (hepcidin) and the upregulation of FPN1, DcytB, and DMT1. This coordinated gene expression profile underscores the physiological and comprehensive approach of this compound in treating anemia. Further research providing detailed quantitative gene expression data from this compound-specific studies will continue to refine our understanding of its molecular impact.

References

- 1. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amelioration of chronic kidney disease-associated anemia by vadadustat in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating the Stability of RNA-Seq Transcriptome Profiles and Drug-Induced Immune-Related Expression Changes in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal Hypoxia Inducible Transcription Factors are Essential for Iron Absorption Following Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Roxadustat on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drugs activating hypoxia-inducible factors correct erythropoiesis and hepcidin levels via renal EPO induction in mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Off-Target Profile of Desidustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desidustat is a novel oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting PHD enzymes, this compound stabilizes HIF-α, leading to a coordinated erythropoietic response. As with any therapeutic agent, a thorough understanding of its selectivity and potential off-target effects is paramount for a comprehensive risk-benefit assessment. This technical guide synthesizes available preliminary data on the off-target profile of this compound, focusing on in vitro selectivity and in vivo preclinical toxicology studies. The information is presented to aid researchers and drug development professionals in understanding the preclinical safety and specificity of this molecule.

Introduction

Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily due to reduced production of erythropoietin (EPO) by the failing kidneys. This compound (Oxemia™) represents a new class of oral therapies that mimic the body's natural response to hypoxia. By inhibiting prolyl hydroxylase domain (PHD) enzymes, this compound leads to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α), a transcription factor that upregulates genes involved in erythropoiesis, including EPO and genes related to iron metabolism.[1][2] While the on-target effects of this compound on erythropoiesis are well-documented, a critical aspect of its preclinical evaluation is the assessment of its selectivity and potential for off-target interactions. This guide provides a detailed overview of the preliminary preclinical data concerning the off-target effects of this compound.

Mechanism of Action: The HIF Signaling Pathway

This compound's primary mechanism of action is the inhibition of HIF-prolyl hydroxylases (PHDs).[1][2] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to translocate to the nucleus, heterodimerize with HIF-β, and activate the transcription of target genes.

Preclinical Off-Target Assessment

A comprehensive preclinical safety evaluation involves in vitro and in vivo studies to identify potential off-target liabilities. For this compound, this includes assessing its selectivity against other enzymes, particularly those structurally related to PHDs, and general toxicology studies in animal models.

In Vitro Selectivity and Off-Target Binding

This compound's in vitro activity has been primarily characterized by its ability to stabilize HIF-α.[3]

Table 1: In Vitro HIF Stabilization Activity of this compound

| Assay | Parameter | Value | Reference |

| HIF-1α Stabilization | EC50 | 32.6 µM | [3] |

| Emax | 119% | [3] | |

| HIF-2α Stabilization | EC50 | 22.1 µM | [3] |

| Emax | 119% | [3] |

EC50: Half maximal effective concentration; Emax: Maximum effect.

A critical aspect of safety is selectivity against other members of the 2-oxoglutarate (2OG)-dependent oxygenase superfamily, to which PHDs belong. Preliminary studies have shown that some clinically used PHD inhibitors can interact with other 2OG oxygenases. One such potential off-target is γ-butyrobetaine hydroxylase (BBOX), the enzyme responsible for the final step in L-carnitine biosynthesis. Research has indicated that this compound can inhibit BBOX in vitro, suggesting this as a potential off-target effect to consider.[4][5]

Further studies have also reported that this compound, along with other PHD inhibitors, can inhibit other 2OG oxygenases like aspartate/asparagine β-hydroxylase (AspH), factor inhibiting HIF (FIH), and Jumonji-C domain-containing protein 5 (JMJD5) in vitro.[4]

This compound has also been evaluated for its potential to interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In vitro studies have shown that this compound does not cause significant inhibition of major drug-metabolizing CYP enzymes, with an IC50 greater than 300 µM.[6] It also did not show the potential to induce CYP1A2 and CYP3A4/5 at concentrations up to 100 µM in HepG2 cells, suggesting a low potential for clinical drug-drug interactions mediated by these enzymes.[6]

In Vivo Preclinical Toxicology

General toxicology studies in various animal species are essential to determine the safety profile of a drug candidate.

Table 2: Summary of In Vivo Preclinical Toxicology Studies for this compound

| Species | Study Duration | Route of Administration | Key Findings | Reference |

| Mice | Single Dose | Oral | Well-tolerated up to 300 mg/kg | [3] |

| Rats | Single Dose | Oral | Well-tolerated up to 800 mg/kg | [3] |

| Beagle Dogs | Single Dose | Oral | Well-tolerated up to 75 mg/kg | [3] |

| Rats | 1-Month | Oral | Maximum Tolerated Dose (MTD): 60 mg/kg | [3] |

| Beagle Dogs | 28-Day | Oral | No Observed Adverse Effect Level (NOAEL): 5 mg/kg | [3] |

The toxicities observed in these studies were primarily related to "accelerated pharmacology," which refers to effects stemming from an exaggerated on-target biological response, such as an excessive increase in hemoglobin and red blood cell mass (polycythemia).[3] These effects were found to be reversible.[3]

Effects on Vascular Endothelial Growth Factor (VEGF)

A theoretical concern with HIF stabilization is the potential upregulation of Vascular Endothelial Growth Factor (VEGF), which could have implications for tumor progression and diabetic retinopathy.[7] However, preclinical studies in rats with this compound showed that doses that caused a dose-related increase in erythropoietin did not lead to an increase in serum VEGF levels.[3] This finding is consistent with clinical studies where no statistically significant difference in the change from baseline in VEGF levels was observed between this compound and comparator arms.[8]

Experimental Protocols and Workflows

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific, granular details are often proprietary, the general methodologies can be outlined.

In Vivo Toxicology Study Workflow

The following diagram illustrates a general workflow for a preclinical in vivo toxicology study, such as the 28-day study conducted in beagle dogs.

References

- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor this compound Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Nonclinical Pharmacokinetic Evaluation of this compound: a Novel Prolyl Hydroxylase Inhibitor for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Desidustat for Cisplatin-Induced Anemia in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisplatin, a potent and widely used chemotherapeutic agent, frequently induces anemia, a significant dose-limiting toxicity that compromises patient quality of life and treatment outcomes. Desidustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a promising therapeutic strategy to counteract chemotherapy-induced anemia by mimicking the body's natural response to hypoxia. This document provides detailed application notes and experimental protocols for the use of this compound in a preclinical mouse model of cisplatin-induced anemia. It includes a comprehensive overview of the mechanism of action, detailed experimental procedures, and a summary of expected quantitative outcomes.

Introduction

Anemia is a common complication in cancer patients undergoing chemotherapy, with cisplatin being a notable causative agent.[1] The underlying mechanisms of cisplatin-induced anemia are multifactorial, including direct myelosuppression and nephrotoxicity, which impairs the production of endogenous erythropoietin (EPO).[2][3] Traditional management strategies, such as blood transfusions and recombinant human EPO (rhEPO) administration, have limitations, including transfusion-related risks and potential for EPO resistance.[4]

This compound is a small molecule inhibitor of HIF-prolyl hydroxylase, an enzyme responsible for the degradation of HIF-α subunits under normoxic conditions.[5][6] By inhibiting this enzyme, this compound stabilizes HIF-α, leading to its accumulation and translocation to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-responsive elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, including EPO and genes related to iron metabolism.[7] This mechanism offers a novel approach to stimulate endogenous erythropoiesis and ameliorate anemia. Preclinical studies have demonstrated the efficacy of this compound in treating chemotherapy-induced anemia in rodent models.[6]

Mechanism of Action: HIF-1α Signaling Pathway in Erythropoiesis

This compound's therapeutic effect is mediated through the activation of the HIF signaling pathway. Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, ubiquitination, and subsequent proteasomal degradation. This compound inhibits PHD, preventing this degradation and allowing HIF-α to accumulate and activate the transcription of target genes that promote erythropoiesis.

Figure 1: this compound inhibits PHD, leading to HIF-α stabilization and increased erythropoiesis.

Experimental Protocols

Cisplatin-Induced Anemia Mouse Model

This protocol describes the induction of anemia in mice using cisplatin, a method that recapitulates the hematological toxicity observed in patients undergoing chemotherapy.

Materials:

-

Male BALB/c mice (8-10 weeks old, 20-25 g)

-

Cisplatin (lyophilized powder)

-

Sterile 0.9% saline solution

-

Animal weighing scale

-

Syringes and needles (27G)

-

Animal housing with a 12-hour light/dark cycle, and ad libitum access to food and water.

Procedure:

-